molecular formula C8H15NO2 B8138288 (R)-Azepane-2-carboxylic acid methyl ester

(R)-Azepane-2-carboxylic acid methyl ester

Cat. No.: B8138288
M. Wt: 157.21 g/mol
InChI Key: GVNASBFHUYHYAT-SSDOTTSWSA-N
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Description

®-Azepane-2-carboxylic acid methyl ester is a chiral compound belonging to the class of azepane derivatives Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Azepane-2-carboxylic acid methyl ester typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available azepane or its derivatives.

    Chiral Resolution: The racemic mixture of azepane-2-carboxylic acid methyl ester can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of ®-Azepane-2-carboxylic acid methyl ester may involve:

    Large-Scale Chiral Resolution: Utilizing high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for efficient separation of enantiomers.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Azepane-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form azepane-2-carboxylic acid.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azepane ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Azepane-2-carboxylic acid.

    Reduction: Azepane-2-methanol.

    Substitution: Various azepane derivatives depending on the substituent introduced.

Scientific Research Applications

®-Azepane-2-carboxylic acid methyl ester has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism by which ®-Azepane-2-carboxylic acid methyl ester exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound can bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Receptor Modulation: It may interact with biological receptors, altering their conformation and modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Azepane-2-carboxylic acid methyl ester: The enantiomer of the ®-form, with different biological activities.

    Piperidine-2-carboxylic acid methyl ester: A six-membered ring analog with distinct chemical properties.

    Pyrrolidine-2-carboxylic acid methyl ester: A five-membered ring analog, often used in similar synthetic applications.

Uniqueness

®-Azepane-2-carboxylic acid methyl ester is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its five- and six-membered ring analogs. This uniqueness makes it a valuable compound in the synthesis of pharmaceuticals and other complex organic molecules.

Properties

IUPAC Name

methyl (2R)-azepane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-11-8(10)7-5-3-2-4-6-9-7/h7,9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNASBFHUYHYAT-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1CCCCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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